hSMG-1 inhibitor 11e
CAS No.:
Cat. No.: VC13765788
Molecular Formula: C26H27N7O3S
Molecular Weight: 517.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N7O3S |
|---|---|
| Molecular Weight | 517.6 g/mol |
| IUPAC Name | 1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea |
| Standard InChI | InChI=1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32) |
| Standard InChI Key | FOFHDVOENOAIGR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C |
Introduction
Chemical and Structural Characteristics of hSMG-1 Inhibitor 11e
Molecular Identity and Physicochemical Properties
hSMG-1 inhibitor 11e is a small-molecule compound with a molecular weight of 517.6 g/mol and the systematic name 1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea . Its structure features a pyrimidine-pyridine core functionalized with sulfonamide and urea groups, contributing to both solubility and target affinity. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C26H27N7O3S | |
| LogP | 2.9 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 8 | |
| Solubility (DMSO) | 50 mg/mL (96.60 mM) |
Structural Determinants of Selectivity
The inhibitor’s selectivity arises from its ability to occupy distinct hydrophobic regions in hSMG-1’s kinase domain. Molecular modeling reveals that the sulfonamide group forms hydrogen bonds with Glu1271 and Asp1273, while the urea moiety interacts with the hinge region’s Val1248 . This binding mode contrasts with mTOR, where steric clashes with Leu2185 reduce affinity (IC50 = 45 nM) .
Mechanism of Action and Kinase Inhibition Profile
Dual Role in RNA Surveillance and Stress Response
hSMG-1 kinase regulates two conserved pathways:
-
Nonsense-Mediated RNA Decay (NMD): Degrades mRNAs with premature termination codons, preventing truncated protein production .
-
Genotoxic Stress Response: Activates checkpoint kinases (e.g., Chk1) to pause the cell cycle for DNA repair .
By inhibiting hSMG-1 at sub-nanomolar concentrations (IC50 <0.05 nM) , the compound disrupts these pathways, sensitizing cancer cells to DNA-damaging agents.
Selectivity Across Kinase Targets
hSMG-1 inhibitor 11e exhibits exceptional selectivity, as demonstrated by its kinase inhibition profile:
| Target | IC50 Value | Selectivity vs. hSMG-1 | Source |
|---|---|---|---|
| hSMG-1 | <0.05 nM | — | |
| mTOR | 45 nM | 900-fold | |
| PI3Kα | 61 nM | 1,220-fold | |
| CDK1 | 32 μM | 640,000-fold |
This selectivity is critical for minimizing off-target effects, particularly in PI3K/mTOR-driven cancers.
Preclinical Pharmacological Data
In Vitro Efficacy
In HEK293T cells, hSMG-1 inhibitor 11e (10 nM) reduces phosphorylation of the NMD effector UPF1 by 92%, confirming target engagement . Concurrently, it enhances cytotoxicity of cisplatin in A549 lung cancer cells (synergistic index = 0.3 at 100 nM) , suggesting utility in combination therapies.
Pharmacokinetic Properties
While in vivo data remain limited, the compound shows favorable solubility in preclinical formulations:
Stability studies indicate a 6-month shelf life at -80°C in lyophilized form .
Therapeutic Implications and Future Directions
Oncology Applications
hSMG-1 inhibition sensitizes tumors to genotoxic therapies by:
-
Blocking DNA Repair: Suppressing hSMG-1-mediated Chk1 activation prevents cell cycle arrest, forcing apoptosis in damaged cells .
-
Disabling NMD: Stabilizing truncated mRNAs may produce neoantigens, enhancing immune checkpoint inhibitor responses .
Synthesis and Analytical Characterization
Synthetic Route
The compound is synthesized via a seven-step sequence starting from 3-(dimethylsulfamoyl)-4-methylaniline, with key steps including:
Final purity exceeds 98% by HPLC, confirmed by a single peak at λ = 254 nm .
Spectroscopic Data
Challenges and Limitations
Off-Target Effects at High Concentrations
At 10 μM, hSMG-1 inhibitor 11e inhibits CDK2 (IC50 = 7.1 μM) , risking mitotic disruption in healthy cells. Dose optimization is critical for clinical translation.
Bioavailability Concerns
The compound’s high logP (2.9) and low aqueous solubility (0.2 mg/mL in saline) necessitate advanced delivery systems, such as nanoparticle encapsulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume